molecular formula C24H27N9O3S B6509477 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 907986-37-2

2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No. B6509477
CAS RN: 907986-37-2
M. Wt: 521.6 g/mol
InChI Key: MVJQARPLQYUKSF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a triazoloquinazolin ring, and an acetamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, is likely to be quite complex. It contains several rings and functional groups, which could lead to a variety of interesting chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility, melting point, and boiling point would all be influenced by the specific arrangement of atoms and functional groups in the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would likely depend on its intended use and the results of initial studies. If it shows promise in a particular area, such as drug development, further studies would likely focus on optimizing its properties for that use .

properties

IUPAC Name

2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N9O3S/c1-13-9-21(29-28-13)26-22(34)12-37-24-25-17-11-19(36-5)18(35-4)10-16(17)23-27-20(31-33(23)24)6-7-32-15(3)8-14(2)30-32/h8-11H,6-7,12H2,1-5H3,(H2,26,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJQARPLQYUKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)CCN5C(=CC(=N5)C)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N9O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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